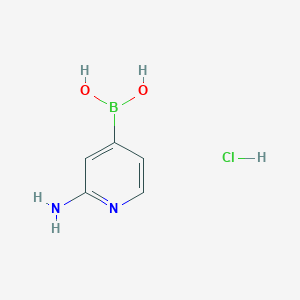

(2-Aminopyridin-4-yl)boronic acid hydrochloride

Description

Properties

IUPAC Name |

(2-aminopyridin-4-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BN2O2.ClH/c7-5-3-4(6(9)10)1-2-8-5;/h1-3,9-10H,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMKCIASYYNDKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2304633-95-0 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304633-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Material and Catalytic System

- Starting material: 4-chloropyridin-2-amine (commercially available)

- Borylating agent: Bis(pinacolato)diboron

- Base: Potassium acetate (KOAc)

- Catalyst: Pd2(dba)3 (tris(dibenzylideneacetone)dipalladium(0))

- Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

- Solvent: 1,4-dioxane

- Conditions: Nitrogen atmosphere, 100 °C, 3 hours in a sealed tube

Reaction Description

The reaction proceeds by the palladium-catalyzed coupling of bis(pinacolato)diboron with 4-chloropyridin-2-amine in the presence of potassium acetate and SPhos ligand. The mixture is degassed with nitrogen to remove oxygen, then heated to 100 °C for 3 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered to remove solids, and the filtrate is evaporated. The crude product is precipitated with diethyl ether to yield (2-aminopyridin-4-yl)boronic acid as a white solid with quantitative yield (100%) and used directly in subsequent steps without further purification.

Alternative Catalytic Systems and Conditions

In some cases, especially when coupling with more complex substrates, alternative catalysts and ligands are employed:

- XPhos-Pd-G2 (2nd generation palladium precatalyst with XPhos ligand): Used to improve coupling efficiency when Suzuki coupling with the boronic acid is challenging. For example, coupling with tert-butyl 5-bromo-3-methoxy-1H-indazole-1-carboxylate required this catalyst and potassium carbonate as the base.

- Bases: Potassium carbonate (K2CO3) is commonly used in Suzuki cross-coupling steps involving the boronic acid.

- Solvent mixtures: 1,4-dioxane/water mixtures (9:1) are typical to facilitate the reaction and solubilize inorganic bases.

Purification and Characterization

- The crude boronic acid product is often used directly in further reactions without chromatographic purification due to its high purity.

- For intermediates and final compounds derived from (2-aminopyridin-4-yl)boronic acid, silica gel column chromatography with mixtures of methanol and dichloromethane (DCM) is employed.

- Characterization includes ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) confirming the molecular formula and purity.

Summary Data Table of Key Preparation Parameters

| Step | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| Borylation of 4-chloropyridin-2-amine | 4-chloropyridin-2-amine (10 g, 77.7 mmol), bis(pinacolato)diboron (23.7 g, 93.3 mmol), KOAc (12.9 g, 132.2 mmol), Pd2(dba)3 (0.71 g, 0.77 mmol), SPhos (1.27 g, 3.11 mmol), 1,4-dioxane (200 mL), 100 °C, 3 h, N_2 atmosphere | Quantitative (100%) | Product obtained as white solid, used without purification |

| Suzuki coupling with 6-bromoquinazoline | (2-Aminopyridin-4-yl)boronic acid (1.32 g, 9.57 mmol), 6-bromoquinazoline (2.00 g, 9.57 mmol), K2CO3 (3.97 g, 28.7 mmol), Pd(dppf)Cl2·DCM (0.78 g, 0.96 mmol), 1,4-dioxane/H2O (9:1), 100 °C, 2 h | 12% | Purified by silica gel chromatography |

| Suzuki coupling with tert-butyl 5-bromo-3-methoxy-1H-indazole-1-carboxylate | Boronic acid (1.71 g, 12.46 mmol), substrate (3.40 g, 10.3 mmol), K2CO3 (4.30 g, 31.1 mmol), XPhos-Pd-G2 (0.818 g, 1.03 mmol), 1,4-dioxane/H_2O (9:1), 100 °C, 2 h | Not specified | Required alternative catalyst system |

Research Findings and Practical Considerations

- The palladium-catalyzed borylation of halogenated aminopyridines is highly efficient, yielding (2-aminopyridin-4-yl)boronic acid in quantitative amounts without the need for extensive purification.

- The choice of ligand (SPhos, XPhos) and base (KOAc, K2CO3) significantly affects the reaction yield and substrate scope.

- The hydrochloride salt form enhances the compound's stability and facilitates handling in subsequent synthetic steps.

- The methodology is compatible with scale-up, as demonstrated by multi-gram preparations and use in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Aminopyridin-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, hydroxylated pyridines, and various substituted pyridine derivatives .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity:

Boronic acids, including 2-APBA hydrochloride, have shown potential as anticancer agents. They can inhibit proteasomes, leading to apoptosis in cancer cells. The introduction of boronic acid into bioactive molecules can enhance their selectivity and pharmacokinetic properties . -

Antibacterial and Antiviral Properties:

Research has indicated that boronic acid derivatives can exhibit antibacterial and antiviral activities. The ability of 2-APBA hydrochloride to form reversible covalent bonds with biological molecules enhances its potential as a therapeutic agent . -

Drug Design:

The unique properties of 2-APBA hydrochloride allow it to be used in designing biomolecules with specific functionalities, such as probes for studying carbohydrate-protein interactions or as building blocks for pharmaceuticals targeting various diseases .

Organic Synthesis

-

Building Block for Complex Molecules:

The compound serves as an essential intermediate in synthesizing various organic compounds due to its reactivity in cross-coupling reactions. It is particularly useful in creating heterocycles and other complex structures that are prevalent in pharmaceuticals. -

Material Science Applications:

In materials science, 2-APBA hydrochloride is utilized in developing organic materials with specific electronic properties due to its ability to form stable complexes with other organic molecules.

Case Studies

Mechanism of Action

The mechanism of action of (2-Aminopyridin-4-yl)boronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases and kinases. The pyridine ring enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Structural and Electronic Differences

Key structural analogs and their distinguishing features:

| Compound Name | Substituent Positions | Key Functional Groups | Salt Form | Key Properties |

|---|---|---|---|---|

| (2-Aminopyridin-4-yl)boronic acid HCl | 2-NH₂, 4-B(OH)₂ | Amino, boronic acid | HCl | High solubility, stable boronic ester formation |

| (6-Aminopyridin-3-yl)boronic acid | 6-NH₂, 3-B(OH)₂ | Amino, boronic acid | None | Altered electronic effects due to meta-positioned groups |

| (2-Methylpyridin-4-yl)boronic acid HCl | 2-CH₃, 4-B(OH)₂ | Methyl, boronic acid | HCl | Steric hindrance from methyl group reduces reactivity |

| (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid HCl | 2-OCH₂CH₂NH₂, 4-B(OH)₂ | Ethoxy-amine, boronic acid | HCl | Enhanced solubility and hydrogen-bonding capacity |

Key Observations :

Reactivity and pKa Considerations

Boronic acids exist in equilibrium between trigonal (boronic acid) and tetrahedral (boronate ester) forms, influenced by pH and substituents (). The electron-donating amino group in (2-Aminopyridin-4-yl)boronic acid HCl likely lowers its pKa compared to analogs with electron-withdrawing groups (e.g., halides), accelerating boronate ester formation under mild conditions (). For example:

- Base Sensitivity: Et₃N is required to shift equilibrium toward boronic ester formation in analogs like phenylboronic acid (). The amino group in (2-Aminopyridin-4-yl)boronic acid HCl may reduce the need for strong bases, streamlining synthesis.

Antifungal and Antiviral Potential

- HDAC Inhibition: Boronic acids with aromatic substituents, such as [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid, exhibit potent histone deacetylase (HDAC) inhibition at low concentrations (1 µM) ().

- Proteasome Inhibition: Boronic acid-containing proteasome inhibitors (e.g., bortezomib) show selective interactions with biological targets (). The amino group in (2-Aminopyridin-4-yl)boronic acid HCl may enable dual-binding modes, enhancing specificity for serine proteases or viral enzymes ().

Biological Activity

(2-Aminopyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its ability to inhibit various enzymes and its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Enzyme Inhibition

This compound exhibits significant enzyme inhibition properties. It has been identified as a potent inhibitor of proteasomes, which are crucial for protein degradation in cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Research indicates that compounds in this class can effectively stop the progression of the cell cycle at the G2/M phase, leading to growth inhibition in various cancer cell lines .

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Studies have indicated its effectiveness against biofilm formation by Pseudomonas aeruginosa, a pathogen responsible for numerous nosocomial infections. The mechanism involves interaction with bacterial enzymes, which disrupts biofilm integrity and enhances susceptibility to other antibiotics .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's cytotoxicity is often assessed using assays that measure cell viability and proliferation. For instance, it has shown IC50 values in the low micromolar range against specific cancer types, indicating its potential as an anticancer agent .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Studies have shown that this compound has favorable absorption and distribution characteristics when administered intraperitoneally. Its half-life and clearance rates vary depending on the formulation and route of administration, which are critical factors for optimizing dosage regimens in clinical settings .

Case Study 1: Proteasome Inhibition

A significant study investigated the role of this compound as a proteasome inhibitor. The findings revealed that this compound effectively induces apoptosis in multiple myeloma cells by inhibiting the proteasome's activity, leading to the accumulation of pro-apoptotic factors .

Table 1: Summary of Inhibition Potency

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| (2-Aminopyridin-4-yl)boronic acid HCl | Proteasome | 15 |

| Bortezomib | Proteasome | 7.05 |

| CA-4 | Tubulin polymerization | 1.5 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound against Pseudomonas aeruginosa. The results demonstrated a significant reduction in biofilm formation at nanomolar concentrations, highlighting its potential as an adjunct therapy in treating resistant infections .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.5 µM |

Q & A

Q. What synthetic methodologies are commonly employed for preparing (2-aminopyridin-4-yl)boronic acid hydrochloride?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between halogenated pyridine derivatives and boronic acid precursors is a key step . Subsequent functionalization of the aminopyridine moiety may require protecting group strategies (e.g., Boc protection) to prevent side reactions. Deprotection under acidic conditions (e.g., HCl) yields the hydrochloride salt . Critical Note : Optimize reaction stoichiometry and catalyst loading (e.g., PdCl₂ adducts) to enhance yield, as excess boronic acid may lead to homocoupling byproducts .

Q. How is this compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming the aminopyridine backbone and boronic acid moiety. For instance, aromatic protons in the pyridine ring typically resonate at δ 8.6–7.3 ppm, while the boronic acid group may show broad peaks due to hydration .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] for C₆H₈BClN₂O₂: calc. 187.04, found 187.05) .

- X-ray Crystallography : Limited but available for analogous compounds (e.g., PdCl₂ adducts) to confirm coordination geometry .

Q. What are the solubility and stability considerations for this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, methanol) but poorly in water. Use sonication or mild heating (<50°C) to enhance dissolution .

- Stability : Hygroscopic; store under inert gas (N₂/Ar) at 2–8°C. Degradation occurs via boronic acid oxidation; monitor by TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How does the boronic acid moiety influence catalytic performance in cross-coupling reactions?

- Methodological Answer : The boronic acid group enables Suzuki-Miyaura couplings with aryl halides, but its reactivity depends on pH and solvent. For example:

- Basic Conditions (pH 9–10): Enhance transmetalation via borate intermediate formation, improving coupling efficiency with electron-deficient aryl bromides .

- Contradiction Alert : In acidic media, protonation of the amine group may reduce catalytic activity. Use buffered systems (e.g., Na₂CO₃ in H₂O/THF) to balance reactivity .

Data Table :

| Substrate | Catalyst | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | PdCl₂(aminopyridine) | 85 | THF/H₂O, 80°C | |

| 4-Iodonitrobenzene | Pd(PPh₃)₄ | 72 | DMF, 100°C |

Q. What strategies mitigate instability of the boronic acid group during prolonged reactions?

- Methodological Answer :

- Protection-Deprotection : Use pinacol ester derivatives to stabilize the boronic acid. Deprotect in situ with methyl boronic acid under basic conditions .

- Additives : Add 2–5 mol% of diethanolamine (DEA) to form cyclic boronic esters, improving air stability without sacrificing reactivity .

Advanced Tip : Monitor boronate stability via NMR; sharp peaks at δ 28–30 ppm indicate intact boronic acid, while broadening suggests decomposition .

Q. How can this compound be functionalized for targeted drug delivery applications?

- Methodological Answer :

- Bioconjugation : React the primary amine with NHS esters or isocyanates to attach targeting moieties (e.g., peptides). Purify via RP-HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

- Nuclear Targeting : Synthesize benzyl boronate derivatives (e.g., (4-((2-aminoethyl)carbamoyloxy)methyl)phenyl)boronic acid hydrochloride) for nucleus-specific delivery. Confirm localization via fluorescence microscopy .

Contradictions and Open Challenges

- Data Discrepancy : While reports high yields (85%) for PdCl₂-catalyzed couplings, notes lower yields (72%) with Pd(PPh₃)₄. This suggests ligand choice and substrate electronics critically impact performance.

- Unresolved Issue : Long-term stability in aqueous buffers remains problematic. Research into polymeric encapsulation (e.g., PLGA nanoparticles) is ongoing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.